Tropic acid

Catalog No.
S1533189
CAS No.
529-64-6
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tropic acid

CAS Number

529-64-6

Product Name

Tropic acid

IUPAC Name

3-hydroxy-2-phenylpropanoic acid

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)

InChI Key

JACRWUWPXAESPB-UHFFFAOYSA-N

SMILES

Array

Synonyms

alpha-phenyl-beta-hydroxypropionic acid, alpha-phenylhydracrylic acid, tropic acid, tropic acid, (+-)-isomer, tropic acid, (R)-isomer, tropic acid, (S)-isomer, tropic acid, monosodium salt

Canonical SMILES

C1=CC=C(C=C1)C(CO)C(=O)O

The exact mass of the compound Tropic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20990. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylpropionates - Supplementary Records. It belongs to the ontological category of 3-hydroxy monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tropic acid (CAS: 529-64-6), systematically known as 3-hydroxy-2-phenylpropanoic acid, is a chiral carboxylic acid primarily valued as an indispensable precursor for the synthesis of anticholinergic drugs, including atropine, hyoscyamine, and scopolamine. Its structure, featuring a phenyl group and a hydroxymethyl group at the alpha-carbon, provides the specific stereochemical foundation required for the biological activity of these widely used tropane alkaloids. The compound exists as (R)- and (S)-enantiomers, with the (S)-form being the naturally occurring and more biologically active isomer in the context of these pharmaceuticals. Procurement decisions for tropic acid are therefore critically linked to the stereochemical requirements of the final target molecule.

Substituting tropic acid with structurally similar but non-equivalent compounds like mandelic acid or phenylacetic acid is a critical process failure. Mandelic acid, while also an alpha-hydroxy acid, lacks the crucial hydroxymethyl group, leading to fundamentally different ester products that do not possess the required anticholinergic activity of tropane alkaloids. Furthermore, using racemic tropic acid to synthesize a stereospecific drug like (S)-hyoscyamine results in a product (atropine) that is a 1:1 mixture of a highly active isomer and a significantly less active one, reducing therapeutic efficacy and requiring costly and difficult downstream separation steps. The unique 3-hydroxy-2-phenylpropanoic acid structure is non-negotiable for achieving the target pharmacology and avoiding yield loss associated with isomer resolution.

Stereochemistry Dictates Potency: Over 100-Fold Difference in Muscarinic Receptor Affinity Between Enantiomers

The choice between racemic and enantiopure tropic acid directly translates to the pharmacological potency of the final product. Derivatives of (S)-tropic acid, such as S-(-)-hyoscyamine, exhibit significantly higher affinity for muscarinic receptors compared to their (R)-enantiomer counterparts. For the human M1 muscarinic receptor, the pKi value (a measure of binding affinity) for S-(-)-hyoscyamine is 9.48, whereas for R-(+)-hyoscyamine it is 8.21. This logarithmic difference corresponds to the S-isomer being approximately 186 times more potent at this receptor subtype, highlighting the critical need for the correct stereoisomer precursor.

Evidence DimensionMuscarinic Receptor Affinity (pKi)
Target Compound Data9.48 (for S-(-)-hyoscyamine, derived from S-tropic acid)
Comparator Or Baseline8.21 (for R-(+)-hyoscyamine, derived from R-tropic acid)
Quantified DifferenceS-isomer is ~186 times more potent (10^(9.48-8.21))
ConditionsBinding assay on human m1 muscarinic receptors expressed in Chinese hamster oocytes (CHO-K1).

Procuring the correct enantiomer of tropic acid is essential for maximizing the therapeutic potency and avoiding the need for costly chiral separation of the final drug product.

Superior Esterification Yield Compared to Sterically Hindered Analogs

Tropic acid demonstrates high efficiency in esterification reactions crucial for synthesizing tropane alkaloids. Using a Dowex H+/NaI catalyst system, tropic acid was converted to its methyl ester with an isolated yield of 83% and its isopropyl ester with a 72% yield. In a comparable reaction to produce acetylated mandelic acid, a close structural analog with a sterically hindered secondary hydroxyl group, the same catalytic system yielded only 55% of the product, despite achieving 81% conversion. This suggests that the primary hydroxyl group of tropic acid, despite being beta to a bulky phenyl group, allows for more efficient esterification compared to the secondary hydroxyl of mandelic acid.

Evidence DimensionIsolated Yield in Catalytic Esterification/Acetylation
Target Compound Data83% (Methyl ester), 72% (Isopropyl ester)
Comparator Or Baseline55% (Acetylated mandelic acid)
Quantified DifferenceUp to 28% higher isolated yield for tropic acid derivatives under similar catalytic conditions.
ConditionsEsterification/acetylation using a dried Dowex H+/NaI catalyst system.

Higher reaction yields reduce raw material costs, minimize waste, and simplify purification, making tropic acid a more process-efficient precursor for large-scale synthesis.

Process Compatibility: High Solubility in Key Organic Solvents for Synthesis and Work-up

Tropic acid exhibits excellent solubility in a range of organic solvents commonly used in pharmaceutical synthesis, facilitating its use in reaction media and subsequent purification steps. It is reported to be freely soluble in methanol (100 g/L), ethanol, and ether, as well as soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. This contrasts with its moderate solubility in water (20 g/L at 20 °C), a property that is advantageous for extraction and work-up procedures where partitioning between aqueous and organic phases is required to purify intermediates and remove water-soluble impurities.

Evidence DimensionSolubility in Common Solvents
Target Compound DataFreely soluble in methanol (100 g/L), ethanol, ether, DCM, ethyl acetate, DMSO, acetone.
Comparator Or BaselineModerate solubility in water (20 g/L).
Quantified DifferenceSignificantly higher solubility in organic solvents versus water, enabling efficient processing.
ConditionsStandard laboratory conditions (e.g., 20-25 °C).

High solubility in process solvents ensures homogenous reaction conditions and simplifies handling, while differential solubility facilitates efficient extraction and purification, improving overall process workflow.

Synthesis of Stereospecific Anticholinergic APIs

The primary application is the synthesis of active pharmaceutical ingredients (APIs) where specific stereochemistry is required for high therapeutic potency. Procuring enantiopure (S)-tropic acid is the correct choice for producing (S)-hyoscyamine, the more potent isomer, thereby maximizing the biological activity of the final drug product and avoiding the 50% loss of efficacy inherent in using a racemic mixture.

Precursor for High-Yield Production of Tropane Alkaloid Esters

In process chemistry and manufacturing environments, tropic acid is selected for its demonstrated high yields in the critical esterification step to form atropine, scopolamine, and related compounds. Its favorable reactivity and solubility in common industrial solvents contribute to a more efficient, cost-effective, and scalable manufacturing workflow compared to less reactive or less soluble starting materials.

Development of Novel Pharmaceutical Derivatives

For medicinal chemistry and drug discovery programs, tropic acid serves as a validated chiral building block. Its established role in forming potent muscarinic receptor antagonists makes it an ideal starting point for creating novel esters and derivatives. Researchers can leverage its core structure to explore new compounds with modified pharmacokinetic or pharmacodynamic profiles while retaining the essential pharmacophore responsible for anticholinergic activity.

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

166.062994177 Da

Monoisotopic Mass

166.062994177 Da

Heavy Atom Count

12

UNII

9RM4U80765

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

529-64-6
552-63-6

Wikipedia

Tropic_acid

General Manufacturing Information

Benzeneacetic acid, .alpha.-(hydroxymethyl)-: INACTIVE

Dates

Last modified: 08-15-2023

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